molecular formula C7H8ClN5 B3137267 [3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride CAS No. 436100-10-6

[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride

Cat. No.: B3137267
CAS No.: 436100-10-6
M. Wt: 197.62 g/mol
InChI Key: FWLXOJOZFZDECH-UHFFFAOYSA-N
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Description

[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride is a nitrogen-rich heterocyclic compound featuring a tetrazole ring substituted at the 1-position of a phenyl group, with an amine functional group at the 3-position. Tetrazoles are widely utilized as bioisosteres for carboxylic acids due to their comparable acidity (pKa ~4.9) and enhanced metabolic stability . This compound’s molecular formula is C₇H₈ClN₅, with a molecular weight of 199.63 g/mol. Its applications span pharmaceuticals, agrochemicals, and materials science, often serving as a key intermediate in drug synthesis .

Properties

IUPAC Name

3-(tetrazol-1-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5.ClH/c8-6-2-1-3-7(4-6)12-5-9-10-11-12;/h1-5H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLXOJOZFZDECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride typically involves the reaction of 3-nitroaniline with sodium azide under acidic conditions to form the tetrazole ring. This is followed by reduction of the nitro group to an amine, and subsequent conversion to the hydrochloride salt . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions

[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure : The compound features a tetrazole ring, which is known for its bioisosteric properties compared to carboxylic acids. This structural characteristic enhances its interaction with various biological targets.

Mechanism of Action : Tetrazoles act as nonclassical bioisosteres of carboxylic acids, allowing them to participate in various biochemical pathways. The planar structure of the tetrazole ring stabilizes electrostatic interactions with negatively charged ions, facilitating receptor-ligand binding. This interaction is crucial for the compound's biological activity, influencing enzyme activity and gene expression.

Chemistry

  • Building Block for Synthesis : [3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride serves as a building block in the synthesis of more complex molecules. It is utilized in coordination chemistry as a ligand due to its ability to form stable complexes with metal ions.
  • Reactivity : The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. For example:
    • Oxidation can yield nitroso or nitro derivatives.
    • Reduction can convert the tetrazole ring into other nitrogen-containing heterocycles.
    • Substitution reactions can introduce different functional groups onto the phenyl ring.

Biology

  • Antimicrobial and Antifungal Properties : The compound is studied for its potential biological activities, particularly its antimicrobial and antifungal effects. Research indicates that tetrazoles can influence microbial growth and exhibit activity against various pathogens.
  • Pharmacological Studies : Investigations into the pharmacological properties of this compound have shown promising results in areas such as analgesic and anti-inflammatory activities. Its unique structure allows it to interact effectively with biological targets, making it a candidate for drug development.

Medicine

  • Drug Discovery : The compound is explored as a pharmaceutical intermediate in drug discovery processes. Its diverse biological activities position it as a potential lead compound for developing new therapeutic agents targeting various diseases.
  • Case Studies : Recent studies have highlighted the anticancer properties of related tetrazole compounds, demonstrating significant efficacy against several cancer cell lines. For instance:
    • In ovarian carcinoma (OVCAR-3), compounds similar to [3-(1H-Tetrazol-1-yl)phenyl]amine exhibited low IC50 values (0.27 µM), indicating potent anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism of action of [3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can participate in hydrogen bonding and π-stacking interactions, enhancing its binding affinity to biological receptors. This interaction can disrupt normal cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogues with Tetrazole Moieties

[3-(2H-Tetrazol-5-yl)benzyl]amine Hydrochloride (QZ-3992)
  • Molecular Formula : C₈H₁₀ClN₅
  • Molecular Weight : 211.65 g/mol
  • Key Differences : The tetrazole is substituted at the 5-position (2H-tautomer) on a benzyl group rather than a phenylamine backbone.
  • However, the 5-substitution alters hydrogen-bonding capacity compared to the 1-substituted tetrazole in the target compound .
[2-(1H-Tetrazol-5-yl)phenyl]amine Hydrochloride (QY-4598)
  • Molecular Formula : C₇H₈ClN₅
  • Molecular Weight : 199.63 g/mol
  • Key Differences : The tetrazole is at the 2-position of the phenyl ring, creating steric and electronic variations.
  • Implications : The ortho-substitution may hinder rotational freedom, affecting binding to biological targets like enzyme active sites .
[5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine Hydrochloride
  • Molecular Formula : C₈H₁₀ClN₅
  • Molecular Weight : 213.65 g/mol
  • Key Differences : A methyl group at the 5-position increases steric bulk and hydrophobicity.
  • Implications : Enhanced metabolic stability due to reduced susceptibility to oxidative degradation .

Heterocyclic Analogues with Pyrazole, Triazole, or Imidazole Moieties

1H-Pyrazol-3-amine, 4,5-dihydro-1-[3-(trifluoromethyl)phenyl]-, Hydrochloride
  • Molecular Formula : C₁₀H₁₁ClF₃N₃
  • Molecular Weight : 265.66 g/mol
  • Key Differences : Pyrazole ring replaces tetrazole; trifluoromethyl group at the 3-position.
  • Pyrazoles are less acidic (pKa ~2.5) than tetrazoles, altering ionization under physiological conditions .
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride
  • Molecular Formula : C₆H₁₂ClN₅
  • Molecular Weight : 189.65 g/mol
  • Key Differences : Triazole ring replaces tetrazole; methyl group on triazole.
  • Implications : Triazoles exhibit distinct electronic properties (e.g., lower aromatic stabilization energy) compared to tetrazoles, influencing binding kinetics in enzyme inhibition .
c. 2-(1H-Imidazol-1-yl)ethylamine Hydrochloride
  • Molecular Formula : C₁₀H₁₄ClN₃S
  • Molecular Weight : 243.76 g/mol
  • Key Differences : Imidazole and thiophene moieties introduce sulfur and additional nitrogen atoms.
  • Implications : Imidazoles (pKa ~6.9) are less acidic than tetrazoles, altering protonation states in drug-receptor interactions .

Physicochemical and Pharmacological Properties

Compound Heterocycle pKa Solubility (H₂O) LogP Key Applications
[3-(1H-Tetrazol-1-yl)phenyl]amine HCl Tetrazole ~4.9 Moderate 1.2 Angiotensin II analogs
QZ-3992 Tetrazole ~4.9 Low 2.1 Catalysis intermediates
Pyrazol-3-amine derivative () Pyrazole ~2.5 Low 3.0 Agrochemicals
Triazole derivative () Triazole ~8.5 High 0.8 Antifungal agents
  • Solubility : Tetrazole derivatives generally exhibit moderate aqueous solubility due to ionizable NH groups, whereas pyrazole/triazole analogues vary based on substituents.
  • LogP : The trifluoromethyl group in the pyrazole derivative (LogP 3.0) enhances lipid solubility, favoring agrochemical applications .

Biological Activity

Overview

[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride is a compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. It is primarily studied for its potential applications in antimicrobial, antifungal, and anticancer therapies, among other areas. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C7H7N5·HCl
  • CAS Number : 436100-10-6
  • Structure : The compound features a tetrazole ring, which is known for its bioisosteric properties compared to carboxylic acids. This structural characteristic enhances its interaction with various biological targets.

Tetrazoles generally act as nonclassical bioisosteres of carboxylic acids, which allows them to participate in various biochemical pathways:

  • Electrostatic Interactions : The planar structure of the tetrazole ring stabilizes electrostatic interactions with negatively charged ions, facilitating receptor-ligand binding.
  • Biochemical Pathways : Studies indicate that tetrazoles can influence enzyme activity and gene expression, contributing to their diverse therapeutic effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties:

  • Antibacterial Activity : The compound has shown effectiveness against several bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 25 μg/mL against Staphylococcus aureus, outperforming the reference drug Chloramphenicol (MIC = 50 μg/mL) .
  • Antifungal Activity : It also exhibits antifungal properties with a CIM (critical inhibitory concentration) against Candida albicans at 75 μg/mL .

Anticancer Activity

The compound has been evaluated for its anticancer potential:

  • Inhibition of Tubulin Polymerization : In vitro studies indicate that it can arrest the cell cycle at the G2/M phase by inhibiting tubulin polymerization, which is crucial for cancer cell division .
  • Cytotoxicity : Various derivatives of tetrazole have shown IC50 values in the low micromolar range against cancer cell lines such as HCT-15 and MCF-7, indicating potent cytotoxic effects .

Structure-Activity Relationship (SAR)

A study focused on the design and synthesis of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives revealed that modifications at the tetrazole moiety significantly enhance xanthine oxidase inhibition, with one derivative achieving an IC50 value of 0.312 μM . This highlights the importance of structural optimization in enhancing biological activity.

Pharmacokinetics

The pharmacokinetic profile of tetrazoles suggests they are more lipid-soluble than traditional carboxylic acids. This property facilitates better membrane permeability and bioavailability in therapeutic applications .

Data Table: Biological Activities of this compound

Biological ActivityTarget Organism/Cell LineIC50/MIC ValueReference
AntibacterialStaphylococcus aureusMIC = 25 μg/mL
AntibacterialPseudomonas aeruginosaMIC = equivalent to reference
AntifungalCandida albicansCIM = 75 μg/mL
AnticancerHCT-15 (colon adenocarcinoma)IC50 < 10 μM
AnticancerMCF-7 (breast cancer)IC50 < 10 μM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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